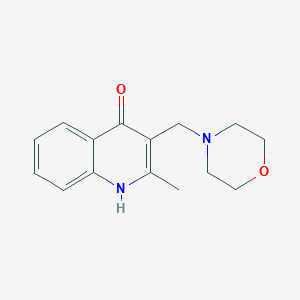

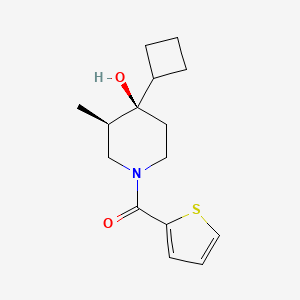

2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone and related compounds can involve several synthetic routes, including the Buchwald–Hartwig amination. This reaction can yield various 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from corresponding bromoquinolines and heteroarylamines such as morpholine, with moderate to high yields. The process often begins with the preparation of bromoquinoline precursors through intramolecular cyclization reactions, followed by amination to introduce the morpholine moiety (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone, is characterized by the presence of aromatic systems, which contribute to their photophysical properties. These compounds exhibit intraligand and charge-transfer type transitions, indicative of their aromatic nature and potential interactions with biomolecules through π-stacking and/or hydrogen-bonding interactions, as seen in DNA binding studies (Bonacorso et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, depending on the substituents and reaction conditions. For example, 2-chloroalkyl quinolinones can react with nucleophiles, leading to the formation of substituted quinolinones. The reaction pathway and products vary with the alkyl chain length and the nature of the nucleophile, demonstrating the versatility of quinolinones in chemical synthesis (Ozaki et al., 1980).

Physical Properties Analysis

The physical properties of quinoline derivatives like 2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone are influenced by their molecular structure. Spectroscopic investigations, including NMR and UV-visible spectroscopy, along with computational studies, can provide insights into their geometry, stability, and electronic properties. For instance, the dimeric conformation of related compounds can be more stable than monomeric forms, and their spectroscopic characteristics can reveal details about hydrogen bonding and molecular interactions (Pourmousavi et al., 2016).

Propiedades

IUPAC Name |

2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-13(10-17-6-8-19-9-7-17)15(18)12-4-2-3-5-14(12)16-11/h2-5H,6-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHVXCVGUAAFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352542 |

Source

|

| Record name | AC1LE1IG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one | |

CAS RN |

382641-01-2 |

Source

|

| Record name | AC1LE1IG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol](/img/structure/B5619785.png)

![2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5619795.png)

![(cyclohexylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5619802.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5619820.png)

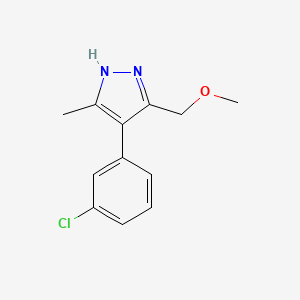

![5-[1-(4-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-4-methylpyrimidin-2-amine](/img/structure/B5619826.png)

![5-bromo-N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5619833.png)

![[2-(3-{[rel-(1R,5R)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5619837.png)

![N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619873.png)

![N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619881.png)